![molecular formula C11H15BrClNO B13575353 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepinehydrochloride](/img/structure/B13575353.png)
6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepinehydrochloride
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Overview
Description
6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride is a chemical compound that belongs to the class of benzazepines Benzazepines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride typically involves multiple steps. One common method includes the bromination of a precursor compound followed by methoxylation and cyclization to form the benzazepine ring. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common to obtain the desired product in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Halogen atoms, such as bromine, can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzazepines.
Scientific Research Applications
6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
Similar Compounds
9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine: Lacks the bromine atom, which may affect its reactivity and biological activity.
6-chloro-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine: The chlorine atom can influence the compound’s properties differently compared to bromine.
6-bromo-2,3,4,5-tetrahydro-1H-3-benzazepine: Missing the methoxy group, which can alter its chemical behavior.
Uniqueness
6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride is unique due to the presence of both the bromine and methoxy groups, which contribute to its distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
6-Bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride is a synthetic compound belonging to the class of benzazepines. Its unique structural features, including a bromine atom and a methoxy group, confer significant biological activities that are being explored for therapeutic applications. This article provides a detailed examination of its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.
The molecular formula of 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride is C13H13BrF3NO2, with a molecular weight of 352.15 g/mol. The compound's structure can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C13H13BrF3NO2 |
Molecular Weight | 352.15 g/mol |
IUPAC Name | 1-(6-bromo-9-methoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)-2,2,2-trifluoroethanone |
Canonical SMILES | COC1=C2CCN(CCC2=C(C=C1)Br)C(=O)C(F)(F)F |
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
Enzyme Inhibition: The compound is known to inhibit specific enzymes by binding to their active sites. This action can disrupt metabolic pathways relevant to disease processes.
Receptor Binding: It may interact with neurotransmitter receptors, particularly those involved in the central nervous system (CNS), modulating their signaling pathways. This interaction is crucial for potential applications in treating neurological disorders.
Pathway Modulation: The compound can influence cellular pathways by altering the expression or activity of key proteins involved in those pathways. This modulation may lead to therapeutic effects in conditions such as cancer and neurodegenerative diseases.
Biological Activity and Therapeutic Potential
Recent studies have highlighted various aspects of the biological activity of 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride:
- Antitumor Activity: Research indicates that compounds within the benzazepine class exhibit antitumor properties. For instance, studies have shown that certain derivatives can inhibit cell proliferation in cancer cell lines by inducing apoptosis and inhibiting angiogenesis.
- Neuroprotective Effects: Preliminary findings suggest that this compound may protect neurons from oxidative stress and excitotoxicity. Its potential as a neuroprotective agent could be beneficial in treating conditions like Alzheimer's disease.
- Antidepressant Properties: Some studies suggest that benzazepines may have antidepressant effects by modulating serotonin and dopamine pathways in the brain.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride:
Case Study 1: Antitumor Efficacy
A study evaluated the effects of this compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.
Case Study 2: Neuroprotection in Animal Models
In a rodent model of neurodegeneration induced by oxidative stress, administration of the compound resulted in decreased neuronal loss and improved behavioral outcomes compared to control groups. Histological analysis showed reduced markers of inflammation and oxidative damage.
Properties
Molecular Formula |
C11H15BrClNO |
---|---|
Molecular Weight |
292.60 g/mol |
IUPAC Name |
6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride |
InChI |
InChI=1S/C11H14BrNO.ClH/c1-14-11-3-2-10(12)8-4-6-13-7-5-9(8)11;/h2-3,13H,4-7H2,1H3;1H |
InChI Key |
FEWIKGMJJFXRAL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2CCNCCC2=C(C=C1)Br.Cl |
Origin of Product |
United States |
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